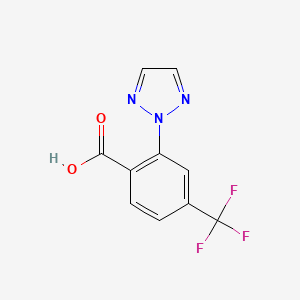

![molecular formula C17H18FN3O2S2 B2920256 Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate CAS No. 892272-82-1](/img/structure/B2920256.png)

Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

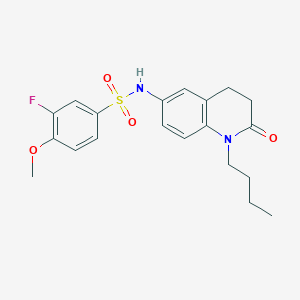

Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H18FN3O2S2 and its molecular weight is 379.47. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Research: Anticancer Properties

Thiophene derivatives have been studied for their anticancer properties . The presence of the thiophene ring in the compound suggests potential utility in cancer research, particularly in the development of new chemotherapeutic agents. The compound could be investigated for its cytotoxic effects on various cancer cell lines, and modifications of its structure could lead to the discovery of novel anticancer drugs.

Neuropharmacology: Voltage-Gated Sodium Channel Blocker

Given the piperazine moiety in the compound, it may act as a voltage-gated sodium channel blocker . This application is significant in neuropharmacology, where such blockers are used to treat neurological disorders like epilepsy. Research could explore its efficacy and safety profile in comparison to existing treatments.

Anti-Inflammatory Research

Thiophene derivatives are known to exhibit anti-inflammatory effects . This compound could be part of studies aimed at understanding the molecular mechanisms of inflammation and the development of new anti-inflammatory medications, potentially with fewer side effects than current nonsteroidal anti-inflammatory drugs (NSAIDs).

Material Science: Organic Semiconductors

The thiophene core is integral to the advancement of organic semiconductors . This compound could be used in the synthesis of new organic semiconductor materials, which are crucial for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Antimicrobial Research

Thiophene compounds have shown antimicrobial activity . The compound could be tested against a variety of microbial strains to assess its effectiveness as an antimicrobial agent, which could lead to the development of new antibiotics or antiseptics.

Anti-Atherosclerotic Research

Research has indicated that thiophene derivatives may have anti-atherosclerotic properties . This compound could be investigated for its potential to prevent or treat atherosclerosis, a leading cause of heart disease, by studying its effects on lipid accumulation and arterial plaque formation.

Chemical Synthesis: Heterocyclization Reactions

The compound could be used as a substrate in heterocyclization reactions, such as the Gewald or Paal–Knorr reactions, to synthesize aminothiophene derivatives . These reactions are significant in the synthesis of various biologically active molecules.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The compound could be part of research into new corrosion inhibitors for protecting metals and alloys in harsh environments.

作用機序

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound’s interaction with these targets results in a reduction of the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .

Biochemical Pathways

The compound affects the biochemical pathways associated with nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the normal function of these pathways, leading to downstream effects that are yet to be fully understood.

Pharmacokinetics

It is known that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s structure plays a significant role in its bioavailability and efficacy.

Result of Action

The result of the compound’s action is a reduction in the uptake of uridine, a nucleoside, by ENT1 and ENT2 . This could potentially disrupt the normal function of cells that rely on these transporters for nucleotide synthesis and regulation of adenosine function .

特性

IUPAC Name |

methyl 3-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S2/c1-23-16(22)15-13(6-11-25-15)19-17(24)21-9-7-20(8-10-21)14-5-3-2-4-12(14)18/h2-6,11H,7-10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRNQADFEVXROV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2920176.png)

![4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2920181.png)

![3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole](/img/structure/B2920183.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2920185.png)

![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920189.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2920190.png)

![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)